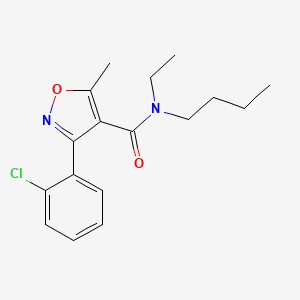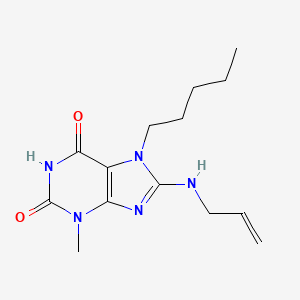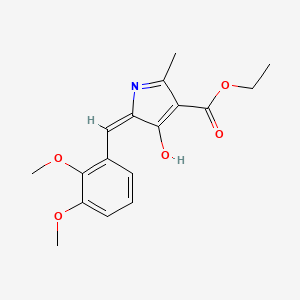![molecular formula C27H28N2O2S2 B15031902 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B15031902.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a benzylamine derivative with a carbonyl compound in the presence of a sulfur source, such as thiourea, under acidic conditions.
Benzamide Formation: The resulting thiazolidinone intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.
Final Coupling: The final step involves coupling the thiazolidinone-benzamide intermediate with a 3-methylphenylmethylsulfanyl ethylamine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.
Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl and methylphenyl derivatives.
科学研究应用
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used to investigate the mechanisms of action of thiazolidinone derivatives in biological systems.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation.
相似化合物的比较
Similar Compounds
- 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
- 3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-pentyl-1,3-dihydro-2H-indol-2-one
Uniqueness
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives. The presence of both benzyl and methylphenylmethylsulfanyl groups enhances its potential as a multifunctional therapeutic agent.
属性
分子式 |
C27H28N2O2S2 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC 名称 |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C27H28N2O2S2/c1-20-6-5-9-22(16-20)18-32-15-14-28-26(31)23-10-12-24(13-11-23)27-29(25(30)19-33-27)17-21-7-3-2-4-8-21/h2-13,16,27H,14-15,17-19H2,1H3,(H,28,31) |
InChI 键 |
PJACSAYKRMJJCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)

![2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15031847.png)
![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15031859.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B15031866.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide](/img/structure/B15031870.png)

![5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15031891.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031896.png)


![3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B15031901.png)
